(5-Bromo-2-ethylphenyl)methanol
Overview
Description
(5-Bromo-2-ethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 2-position of a phenyl ring, with a methanol group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in the presence of a catalyst such as iron powder to achieve bromination . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of (5-Bromo-2-ethylphenyl)methanol may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed in substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-ethylbenzaldehyde or 5-Bromo-2-ethylbenzoic acid.
Reduction: 5-Bromo-2-ethylphenylmethanol.
Substitution: 5-Amino-2-ethylphenylmethanol or 5-Thio-2-ethylphenylmethanol.
Scientific Research Applications
(5-Bromo-2-ethylphenyl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(5-Bromo-2-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Bromo-2-ethylphenol): Lacks the methanol group, affecting its reactivity and applications.
(5-Chloro-2-ethylphenyl)methanol: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: (5-Bromo-2-ethylphenyl)methanol is unique due to the combination of the bromine atom and the ethyl group on the phenyl ring, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Biological Activity
(5-Bromo-2-ethylphenyl)methanol, an organic compound with the formula C9H11BrO, is characterized by a bromine atom and an ethyl group attached to a phenyl ring, along with a hydroxymethyl group. Its molecular weight is approximately 217.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.
The compound's structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles.
- Oxidation Reactions : The hydroxymethyl group can be oxidized to form carbonyl compounds.
- Esterification and Etherification : Common reactions for alcohols that can also occur with this compound.
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial properties . Studies suggest that derivatives of this compound may possess activity against various pathogens, potentially making them useful in therapeutic applications.
Antibacterial Activity
Several studies have reported the antibacterial effects of this compound and its derivatives. For instance, compounds derived from marine red algae that share structural similarities with this compound have shown substantial antibacterial activity against multiple bacterial strains. This suggests that this compound may also interact effectively with bacterial targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism by binding to their active sites.
- Receptor Interaction : It may modulate signal transduction pathways through interactions with cellular receptors.
- Reactive Oxygen Species Generation : The presence of the bromine atom could facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells.
Study 1: Antibacterial Efficacy
A study investigating the antibacterial properties of this compound found that it exhibited significant activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range indicating potential therapeutic applicability.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Mechanistic Insights
Another study focused on the mechanism of action revealed that this compound interferes with bacterial cell wall synthesis and disrupts membrane integrity. This was evidenced by increased permeability in treated bacterial cells, leading to cell lysis.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(4-Bromo-2-methylphenyl)methanol | Bromine at para position | Different substitution pattern affecting activity |
(5-Bromo-2-methylphenyl)methanol | Methyl group instead of ethyl | Potentially different biological activities |
(5-Bromo-2-iodophenyl)methanol | Iodine instead of bromine | Varying reactivity due to halogen differences |
(5-Bromo-2-ethylphenol) | Hydroxyl group instead of methylene | Different functional properties |
The presence of the ethyl group in this compound enhances its lipophilicity compared to methyl-substituted counterparts, potentially influencing its biological activity and solubility profile .
Properties
IUPAC Name |
(5-bromo-2-ethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSOKPHJUZMCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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